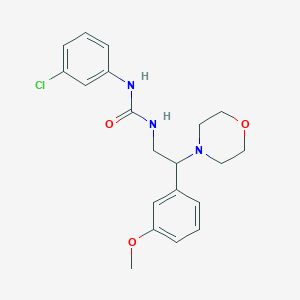
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea, also known as CPM-EU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This urea derivative exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Wissenschaftliche Forschungsanwendungen
Herbicide and Pesticide Research
- The degradation and environmental behavior of urea-based herbicides, including their photodegradation and hydrolysis in water, have been investigated to understand their persistence and impact on ecosystems. Studies on substituted urea herbicides, such as diuron and linuron, reveal their degradation pathways, which involve microbial action leading to minimal accumulation of phytotoxic residues in soils. These findings contribute to assessing the environmental safety and efficacy of such herbicides for weed control in agricultural settings (Gatidou & Iatrou, 2011).
Anticancer Research
- Novel urea derivatives have been identified as potential anticancer agents due to their ability to inhibit translation initiation, a critical process for cancer cell proliferation. Research on symmetrical and non-symmetrical N,N'-diarylureas demonstrates their potential in activating eIF2α kinase, reducing cancer cell proliferation, and inducing stress response pathways. These compounds highlight the therapeutic potential of targeting protein synthesis in cancer treatment (Denoyelle et al., 2012).
Material Science and Optical Applications
- The development of materials with novel optical properties, such as nonlinear optical (NLO) parameters, is crucial for advancing photonic technologies. Research into bis-chalcone derivatives demonstrates their potential in enhancing second harmonic generation (SHG) efficiency and third-order nonlinear optical properties. These findings are instrumental for the creation of new optical limiting materials and contribute to the development of advanced photonic devices (Shettigar et al., 2006).
Environmental Science
- Understanding the environmental impact of chemical compounds, including their toxicity to aquatic organisms and potential for bioaccumulation, is essential for environmental protection. Assessments using bioassays with Lemna minor and Vibrio fischeri provide insights into the single and joint toxicity of phenylurea herbicides, informing regulatory decisions and environmental risk assessments (Gatidou, Stasinakis, & Iatrou, 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-7-2-4-15(12-18)19(24-8-10-27-11-9-24)14-22-20(25)23-17-6-3-5-16(21)13-17/h2-7,12-13,19H,8-11,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOUXLBNTIYZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=CC(=CC=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

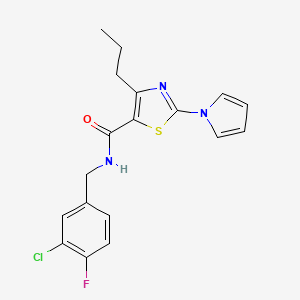
![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)
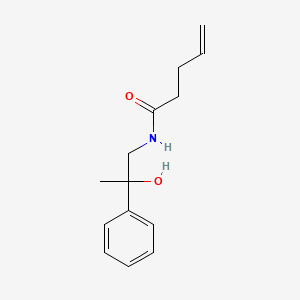

![1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2439061.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2439063.png)
![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)
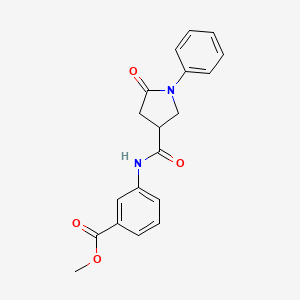
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2439072.png)
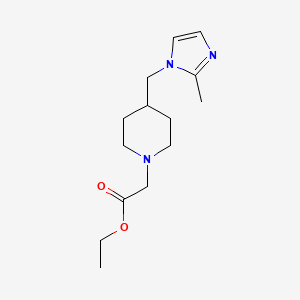
![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)